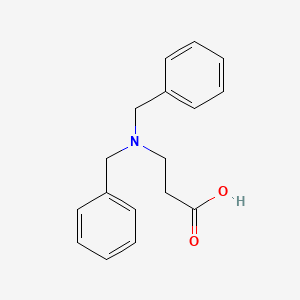

3-(Dibenzylamino)propanoic acid

Description

Contextualization within Beta-Amino Acid Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle difference has profound implications for their chemical and biological properties. Unlike their α-counterparts, which are the fundamental building blocks of proteins, β-amino acids are not typically found in ribosomal protein synthesis. However, they are integral components of a wide array of natural products with diverse biological activities. nih.govfrontiersin.org The incorporation of β-amino acids into peptide chains, for instance, often imparts resistance to enzymatic degradation by proteases, a highly desirable trait in the development of therapeutic peptides. frontiersin.org

The chemistry of β-amino acids is rich and varied, with numerous synthetic methods developed for their preparation. These methods include the conjugate addition of amines to α,β-unsaturated carboxylic acids or their derivatives, the Arndt-Eistert homologation of α-amino acids, and various enantioselective approaches to control stereochemistry. The synthesis of N-substituted β-amino acids, such as 3-(Dibenzylamino)propanoic acid, can be achieved through the N-alkylation of β-alanine or its esters. A general approach involves the reaction of β-alanine with an alkylating agent, such as benzyl (B1604629) bromide, in the presence of a base.

The dibenzyl substitution on the nitrogen atom of this compound serves as a protecting group. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the secondary amine. This protective strategy is crucial in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked.

Significance as a Building Block in Complex Molecular Architectures

The utility of this compound as a building block stems from its bifunctional nature, possessing both a carboxylic acid and a protected secondary amine. This allows for its incorporation into a variety of molecular scaffolds through standard peptide coupling and other condensation reactions. The presence of the dibenzyl group can also be strategically exploited to influence the conformation of the resulting molecules.

One of the most significant applications of β-amino acid derivatives, including N-substituted variants like this compound, is in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The introduction of β-amino acids into a peptide backbone alters its secondary structure, leading to the formation of unique helical and sheet-like conformations not observed in natural peptides. This conformational control is a powerful tool in the design of molecules that can interact with specific biological targets.

Furthermore, β-amino acids and their derivatives are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The functional groups within this compound can be manipulated through various cyclization reactions to construct rings of different sizes and functionalities. These heterocyclic motifs are prevalent in many pharmaceuticals and biologically active compounds. For instance, derivatives of N-substituted β-alanines have been utilized as intermediates in the synthesis of compounds with antimicrobial activity.

Data Tables

Table 1: Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N-Benzyl-beta-alanine | C10H13NO2 | 179.22 | Solid |

| N,N-Dibenzylethanolamine | C16H19NO | 241.33 | - |

| N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | 223.22 | - |

Data for N-Benzyl-beta-alanine and N,N-Dibenzylethanolamine sourced from PubChem. nih.govacs.org Data for N-Benzyloxycarbonyl-beta-alanine sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(dibenzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPCUHVZSZCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303998 | |

| Record name | 3-(dibenzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-58-9 | |

| Record name | N,N-Bis(phenylmethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dibenzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dibenzylamino Propanoic Acid and Analogous Structures

Direct Synthesis Approaches to 3-(Dibenzylamino)propanoic Acid

Direct synthesis of this compound can be achieved through straightforward nucleophilic reactions. One of the most common methods involves the reaction of a β-lactone with an amine. Specifically, β-propiolactone can be ring-opened by dibenzylamine (B1670424) to yield the target compound. This method provides an economical route to β-amino acids. google.com

Another direct approach is the Michael addition (or conjugate addition) of dibenzylamine to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. illinois.edu This reaction forms the characteristic C-N bond at the β-position of the propanoic acid backbone.

| Reaction Type | Reactants | Product | Description |

| Nucleophilic Ring-Opening | β-Propiolactone + Dibenzylamine | This compound | The nucleophilic amine attacks and opens the strained four-membered lactone ring. google.com |

| Michael Addition | Acrylic Acid + Dibenzylamine | This compound | Conjugate addition of the amine to the electron-deficient double bond of the α,β-unsaturated acid. illinois.edu |

Precursor-Based Synthetic Routes to Beta-Amino Propanoic Acid Derivatives

More complex β-amino acid derivatives often require multi-step synthetic sequences starting from various precursors. These routes offer flexibility in introducing diverse functional groups onto the β-amino acid scaffold.

In the synthesis of complex molecules like peptide derivatives, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. creative-peptides.comresearchgate.net For β-amino acids, both the amino and carboxylic acid moieties typically require protection during synthesis.

| Protecting Group | Abbreviation | Targeted Functional Group | Cleavage Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Amino | Strong Acid (e.g., TFA) | Stable to base; widely used in Boc/benzyl (B1604629) strategy. creative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Base (e.g., Piperidine) | Stable to acid; cornerstone of Fmoc/tBu strategy. researchgate.netpeptide.com |

| Benzyloxycarbonyl | Z or Cbz | Amino | Catalytic Hydrogenation, HBr/AcOH | One of the earliest developed amino protecting groups. creative-peptides.compeptide.com |

| tert-Butyl ester | OtBu | Carboxyl | Strong Acid (e.g., TFA) | Commonly used in Fmoc strategy for side-chain protection. creative-peptides.com |

| Benzyl ester | OBn | Carboxyl | Catalytic Hydrogenation | Used in strategies where acid-labile groups must be preserved. |

Nucleophilic addition reactions are fundamental to the construction of the β-amino acid skeleton. nih.gov These reactions involve the formation of either a carbon-nitrogen or a carbon-carbon bond.

Aza-Michael Addition: This is a conjugate addition reaction where an amine nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.org It is one of the most important methods for accessing chiral β-amino acid derivatives due to the ready availability of the starting materials. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound (like a ketone or ester). rsc.orgrsc.orgorganic-chemistry.org This reaction forms a β-amino carbonyl compound, known as a Mannich base, which is a direct precursor to β-amino acids. Catalytic and stereoselective versions of the Mannich reaction have been extensively developed. organic-chemistry.orgorganic-chemistry.org

Asymmetric Synthesis Strategies for Chiral this compound Analogs

The synthesis of enantiomerically pure β-amino acids is of great importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. hilarispublisher.com Asymmetric synthesis strategies aim to control the formation of chiral centers.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This approach has been successfully applied to the synthesis of chiral β-amino acids. rsc.org For instance, chiral N-acyl oxazolidinones (Evans auxiliaries) can be used in conjugate addition reactions to control the stereochemistry of the newly formed chiral center. nih.gov Another example involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, where the sulfinyl group acts as the chiral auxiliary to produce β-chiral disubstituted derivatives with high optical purity. thieme-connect.com

| Chiral Auxiliary Type | Example | Application | Stereocontrol Mechanism |

| Oxazolidinones | Evans Auxiliaries | Conjugate addition of amines to α,β-unsaturated N-acyloxazolidinones. nih.gov | The auxiliary shields one face of the enolate, directing the incoming nucleophile to the opposite face. |

| Sulfinimides | N-tert-butanesulfinyl imines | Nucleophilic addition (e.g., allylation) to the C=N bond. thieme-connect.com | The sulfinyl group directs the nucleophile to one face of the imine. |

| Amino Acid-Derived | (S)-Proline and its derivatives | Asymmetric alkylation of Ni(II) complexes of Schiff bases. nih.gov | The chiral ligand forms a rigid complex, controlling the trajectory of the electrophile. |

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. Major strategies include transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

Transition Metal Catalysis: Chiral transition metal complexes, often using rhodium or ruthenium, are highly effective for the asymmetric hydrogenation of β-enamino esters to produce chiral β-amino acids. hilarispublisher.comacs.org Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds is another powerful method. nih.gov

Organocatalysis: This field uses small, chiral organic molecules as catalysts. For example, chiral amidine-based catalysts can promote asymmetric cyclocondensation reactions to form β-lactams, which are precursors to β-amino acids. wustl.edu Chiral Brønsted acids or bifunctional catalysts containing hydrogen-bond donors have been used in aza-Michael additions and Mannich reactions to afford products with high enantioselectivity. nih.govorganic-chemistry.org

Biocatalysis: Enzymes offer high selectivity under mild conditions. For instance, ω-transaminases can be used for the kinetic resolution of racemic β-amino acids to produce optically pure (R)- or (S)-β-amino acids with excellent enantiomeric excess. nih.gov Lipases have also been employed for the enantioselective hydrolysis of racemic β-amino acid esters. mdpi.com

Enantioselective Catalysis in Beta-Amino Acid Synthesis

Brønsted Acid Catalysis

Brønsted acid catalysis is a fundamental strategy in organic synthesis that relies on proton donation to activate substrates. In the context of synthesizing propanoic acid derivatives, Brønsted acids can facilitate additions to carbon-carbon double bonds. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been accomplished through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This reaction proceeds via the protonation of the carbon-carbon double bond, generating a carbocationic intermediate that is then attacked by the arene nucleophile. mdpi.com

This principle can be extended to the synthesis of β-amino acid precursors. Chiral phosphoric acids, a class of Brønsted acids, have proven effective in catalyzing enantioselective reactions. For example, they can activate allenylboronates for the propargylation of aldehydes, proceeding through a highly organized six-membered cyclic transition state where the acid catalyst hydrogen-bonds to the boronate oxygen. nih.gov A similar activation strategy could be envisioned for the conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a β-amino acid scaffold.

Furthermore, strong Brønsted acids like triflic acid can catalyze the intermolecular addition of nucleophiles, such as phenols and amides, to simple olefins, providing a direct route to substituted propanoic acid backbones. uchicago.edu The control of reaction conditions, such as temperature and catalyst concentration, is crucial to tolerate sensitive functional groups. uchicago.edu In a related approach, the stereoselective synthesis of complex heterocyclic systems from enamides can be catalyzed by Brønsted acids, which generate electrophilic N-acylimine species as key intermediates. chemrxiv.org This type of intermediate is structurally related to those involved in β-amino acid synthesis.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that can induce umpolung (polarity reversal) reactivity in substrates like aldehydes. nih.gov While direct NHC-catalyzed synthesis of this compound is not prominently documented, the established reactivity of NHCs provides a clear blueprint for accessing related β-amino acid structures.

The key step in many NHC-catalyzed reactions is the formation of the Breslow intermediate. nih.govnih.gov This intermediate is generated from the addition of the nucleophilic NHC to an aldehyde. The Breslow intermediate can act as a nucleophile, specifically as an acyl anion equivalent, which can then react with various electrophiles. nih.gov

For the synthesis of β-acid derivatives, a key strategy involves the generation of a homoenolate equivalent. This can be achieved by reacting an NHC with an α,β-unsaturated aldehyde. The resulting homoenolate can then add to an electrophile. This catalytic mode allows for the functionalization of the β-position of the original aldehyde. nih.gov Although historically known for catalyzing the benzoin (B196080) condensation, the versatility of NHCs now extends to a wide array of transformations, including cycloadditions and multicomponent couplings. wpmucdn.comrsc.org The stability and reactivity of NHCs are fine-tuned by the electronic and steric properties of the substituents on the heterocyclic ring. wpmucdn.com

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a highly efficient strategy for transforming a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. wikipedia.orgprinceton.edu

This technique has been successfully applied to the synthesis of chiral β-amino acids and their derivatives. One notable example is the asymmetric reduction of enamines, which can be in equilibrium with their imine tautomers. This rapid equilibration allows for DKR. An l-valine-derived formamide (B127407) has been used as an organocatalyst in combination with trichlorosilane (B8805176) to reduce enamines, affording chiral β-amino acid derivatives with high enantioselectivity. rsc.org The presence of an acid additive facilitates the enamine-imine equilibration necessary for the DKR process. rsc.orgnih.gov

Another powerful application involves the iridium-catalyzed asymmetric hydrogenation of α-dibenzylamino β-ketoesters. This method provides chiral β-hydroxy α-amino acid derivatives with excellent diastereoselectivity and enantioselectivity (>99% ee). rsc.org The dibenzylamino group, identical to that in the target compound, is well-tolerated in this transformation. The success of this DKR relies on a catalyst system that performs both the racemization of the starting ketoester and the highly stereoselective hydrogenation. princeton.edursc.org The dibenzyl protecting group can be subsequently removed via hydrogenation. rsc.org

Enzymatic methods are also employed in DKR. A combination of a metal catalyst for racemization and a lipase (B570770) for enantioselective esterification has been used for the DKR of 3-hydroxy-3-(aryl)propanoic acids, demonstrating the power of chemoenzymatic approaches. rsc.org

Table 1: Examples of Dynamic Kinetic Resolution (DKR) for Amino Acid Synthesis

| Substrate Type | Catalytic System | Product Type | Selectivity | Reference |

| Enamines | l-valine-derived formamide / HSiCl₃ | β-Amino acid derivatives | High ee | rsc.org |

| α-Dibenzylamino β-ketoesters | Ir/f-phamidol | β-Hydroxy α-amino acid derivatives | >99/1 dr, >99% ee | rsc.org |

| 1-Phenyl-2-chloroethanol | Ru catalyst / Lipase PS-C | (S)-1-Phenyl-2-chloroethyl acetate | >99% ee | wikipedia.org |

| 3-Hydroxy-3-(aryl)propanoic acids | Metal catalyst / Enzyme | (R)- or (S)-ethyl 3-hydroxy-3-arylpropanoate | 89% yield | rsc.org |

Chemo- and Regioselective Synthesis of Propanoic Acid Scaffolds

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are critical for the synthesis of complex molecules like substituted propanoic acids.

A notable example of chemoselectivity is the reaction of heterocyclic amides with acrylic acid derivatives to produce N-substituted products, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, while leaving other potentially reactive sites untouched. acs.org This selective N-alkylation over O-alkylation is crucial for building the desired scaffold.

Regioselectivity is paramount in cycloaddition reactions. For instance, the [3+2] cycloaddition (Huisgen reaction) between isatin, α-amino acids, and nitrostyrenes can be controlled to produce specific regioisomers of spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com Theoretical considerations of intermediate stability often explain the observed regiochemical outcome. mdpi.com Similarly, the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved with high regioselectivity using α-fluoronitroalkenes as surrogates for unstable α-fluoroalkynes in reactions with organic azides. rsc.org

Decarboxylative 1,3-dipolar cycloadditions of amino acids also serve as a powerful tool for constructing heterocyclic systems with defined regiochemistry. beilstein-journals.org These strategies highlight the importance of catalyst and substrate design in directing the reaction pathway to a single desired constitutional isomer among several possibilities. The synthesis of propionic acid itself from biomass sources like lactic acid over a cobalt catalyst also demonstrates chemoselectivity, favoring hydrogenation over other potential side reactions. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Dibenzylamino Propanoic Acid

The unique structure of 3-(Dibenzylamino)propanoic acid, featuring both a carboxylic acid and a bulky tertiary amine, dictates its chemical behavior. The two functional groups can react independently, allowing for a wide range of chemical modifications.

Carboxylic Acid Functional Group Reactivity

The carboxyl group (-COOH) is a primary site for transformations, most notably through esterification and amide bond formation.

Esterification of this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This reaction is reversible and is often driven to completion by removing water or using an excess of the alcohol. researchgate.netceon.rs

Alternatively, esterification can be performed under milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this mechanism, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. jocpr.com

Research on the esterification of propanoic acid, the parent acid of the title compound, shows that reaction parameters significantly influence the product yield.

Table 1: Factors Affecting Esterification Yield of Propanoic Acid Data derived from studies on propanoic acid esterification which serves as a model for the reactivity of the this compound backbone.

| Parameter | Observed Effect | Reference |

|---|

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental transformation. While direct reaction with an amine is possible, it requires harsh conditions such as high heat to drive off the water formed. khanacademy.org

More commonly, amide bonds are formed using coupling reagents that activate the carboxylic acid. A widely used method involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov The mechanism proceeds by the reaction of the carboxylic acid with EDC to form an active O-acylisourea intermediate. This intermediate can be susceptible to racemization and rearrangement. The addition of HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the incoming amine to produce the desired amide with high efficiency and minimal side reactions. nih.gov

Other modern and "green" approaches for amide bond formation involve the one-pot conversion of the carboxylic acid to a thioester intermediate, which then reacts with an amine. nih.gov This method avoids traditional coupling reagents and the by-products are often easily removable. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent/Method | Mechanistic Role | Reference |

|---|

Amine Functional Group Reactivity

The dibenzylamino group is a tertiary amine, which primarily functions as a nucleophile and a protecting group that can be removed under specific conditions.

The lone pair of electrons on the nitrogen atom of the dibenzylamino group allows it to act as a nucleophile. It can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard Sₙ2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting product is a permanently charged quaternary ammonium salt, which significantly alters the solubility and chemical properties of the parent molecule.

The dibenzylamino group is frequently employed as a protecting group for primary or secondary amines due to its stability under many reaction conditions and the multiple strategies available for its removal. nih.gov The cleavage of one or both benzyl (B1604629) groups unmasks the amine functionality for further reactions.

Table 3: Deprotection Methods for the Dibenzylamino Group

| Method | Typical Reagents | Description | Reference |

|---|

Catalyst-Controlled Functionalization of Carboxylic Acids

The direct functionalization of carboxylic acids is a highly desirable transformation in organic synthesis due to the ubiquity of the carboxylic acid moiety in natural products and commodity chemicals. nih.govnih.gov Catalyst-controlled methods offer a powerful strategy for achieving selective C-H functionalization and other transformations of carboxylic acids. nih.gov

Rhodium catalysts have proven to be particularly effective in directing C-H activation. nih.govacs.org For instance, rhodium(III) catalysts can direct the intramolecular Heck-type reaction of carboxylic acids to form complex dihydrobenzofurans and other bicyclic structures. nih.gov In these reactions, the carboxylic acid group acts as a directing group, facilitating the activation of a nearby C-H bond. nih.gov The use of an electron-deficient Rh(III) catalyst can lead to increased yields and selectivities. nih.gov

The ortho-olefination of benzoic acids can also be achieved through rhodium-catalyzed oxidative coupling with alkenes, where the carboxylic group serves as a removable directing group. acs.org Furthermore, rhodium catalysts can facilitate the selective anti-Markovnikov addition of carboxylic acids to terminal alkynes, producing valuable Z-enol esters. nih.govacs.org

Beyond rhodium, other transition metals are also employed. For instance, iron complexes can catalyze the selective radical addition of carboxylic acids to olefins. nih.govrepec.org This electrocatalytic approach leverages the formation of self-adsorbed monolayers of carboxylate substrates at the anode to enable selective oxidation in the presence of an oxidatively sensitive catalyst. nih.govnih.govrepec.org

Catalyst control can also be used to dictate the site of functionalization. In the C–H functionalization of 3-acyl indoles, the choice of catalyst (Rh(I) vs. Ir(III)) determines whether a 1,2-acyl translocation occurs, leading to different C-H functionalized indole (B1671886) products. chemrxiv.orgresearchgate.net

Recent advances have also focused on the direct C-H functionalization of amino acids themselves, although this can be challenging due to the presence of multiple functional groups. researchgate.net Palladium-catalyzed C(sp³)–H functionalization has been used for the mono-arylation of alanine (B10760859) derivatives. researchgate.net

| Catalyst System | Transformation | Substrate | Product | Reference |

| Rhodium(III) | Intramolecular Heck-type reaction | Carboxylic acid | Dihydrobenzofurans, etc. | nih.gov |

| Rhodium | Ortho-olefination | Benzoic acid | Ortho-olefinated benzoic acid | acs.org |

| Rhodium | Anti-Markovnikov addition | Carboxylic acid and terminal alkyne | Z-enol ester | nih.govacs.org |

| Iron complex | Decarboxylative alkylation | Carboxylic acid and electron-deficient alkene | Alkylated alkene | nih.govrepec.org |

| Rh(I)/Ag(I) or Ir(III)/Ag(I) | C–H functionalization | 3-acyl indole | C-H functionalized indole | chemrxiv.orgresearchgate.net |

| Palladium | C(sp³)–H arylation | Alanine derivative | Arylated alanine derivative | researchgate.net |

Derivatization Strategies and Structural Analogs of 3 Dibenzylamino Propanoic Acid

Design and Synthesis of Modified 3-(Dibenzylamino)propanoic Acid Derivatives

The synthesis of derivatives from a core scaffold like this compound is a fundamental exercise in medicinal chemistry. The structure of this compound, featuring a secondary amine, a carboxylic acid, and two benzyl (B1604629) groups, offers multiple sites for chemical modification. Common strategies target the carboxylic acid moiety to form esters or amides, or involve substitution on the aromatic rings of the benzyl groups.

For instance, derivatization can be achieved through standard organic reactions. The carboxylic acid can be converted to an acyl chloride, which is then reacted with various amines or alcohols to produce a library of amide or ester derivatives. Another approach involves the condensation reaction between the parent acid and other molecules. For example, derivatives of 3-(1H-benzimidazole-2) propanoic acid have been prepared by reacting the 3-methylene group with aldehydes. nih.gov Similar principles can be applied to this compound.

Recent research on analogous structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, highlights synthetic pathways that are readily adaptable. These include esterification, hydrazinolysis to form hydrazides, and subsequent condensation with aldehydes to yield hydrazones. nih.govmdpi.com These methods allow for the introduction of diverse functional groups, which can significantly alter the molecule's properties.

Table 1: Synthetic Modification Strategies for Propanoic Acid Scaffolds

| Reaction Type | Target Moiety | Typical Reagents & Conditions | Resulting Derivative Class |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Esters |

| Amide Coupling | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amides |

| Hydrazinolysis | Ester | Hydrazine Hydrate, Alcohol, Reflux | Hydrazides |

| Condensation | Hydrazide | Aldehyde/Ketone, Methanol (B129727), Reflux | Hydrazones |

| Aromatic Substitution | Benzyl Rings | Electrophile (e.g., HNO₃/H₂SO₄), Catalyst | Substituted Aryl Derivatives |

Beta-Amino Acid Mimetics and Constrained Analogs

Beta-amino acids and their derivatives are crucial building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced stability and bioavailability. fluorochem.co.uk Because they are not commonly found in natural peptides, they can introduce unique structural features and are resistant to degradation by proteases. fluorochem.co.uk

Oligomers of β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices, that mimic natural α-helical peptides. wisc.edu By designing β-peptides to be amphiphilic and cationic, researchers have created mimics of host-defense peptides with potent antimicrobial activity and low toxicity to mammalian cells. wisc.edu The mode of action for these β-peptides appears to involve the disruption of microbial membranes, similar to their natural counterparts. wisc.edu

Furthermore, β-amino acid derivatives can be used to create constrained analogs that mimic specific peptide conformations, such as β-turns. For example, cyclic compounds incorporating dimethyl-substituted 3-(aminoethoxy)propanoic acid linkers have been synthesized as β-turn mimetics. nih.gov Conformational analysis confirmed that these cyclic structures adopt stable type I or type II β-turn conformations. nih.gov This demonstrates the utility of β-amino acid scaffolds in creating structurally defined peptidomimetics.

Table 2: Beta-Amino Acid Analogs in Structural Mimicry

| Analog Type | Structural Feature | Mimicked Structure | Potential Application |

|---|---|---|---|

| Oligo-β-peptides | Helical folding | α-Helical peptides (e.g., magainins) | Antimicrobials wisc.edu |

| Cyclic Dipeptides | Constrained linker | β-Turns | Receptor antagonists, enzyme inhibitors nih.gov |

| Aspartic Acid Mimetics | Modified β-alanine | Aspartic acid in RGD sequence | Integrin αvβ3 antagonists nih.gov |

| N-Methyl Amino Acids | N-alkylation | - | Increased enzymatic stability mdpi.com |

Incorporation into Peptide and Peptidomimetic Structures

The integration of non-standard amino acids like this compound into peptide chains is a key strategy for developing novel therapeutics. This process typically utilizes solid-phase peptide synthesis (SPPS), a method that revolutionized the field by allowing for the efficient assembly of long peptide chains. masterorganicchemistry.com

In SPPS, an amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise fashion. To ensure the correct sequence, the amine group of the incoming amino acid is temporarily blocked with a protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com After the coupling reaction, the Fmoc group is removed to allow the next amino acid to be added. A solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) is the standard reagent for Fmoc deprotection. masterorganicchemistry.com Interestingly, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a less toxic and effective alternative to piperidine for this cleavage step. google.com

The incorporation of a β-amino acid like this compound would follow this same procedure. The N-protected (e.g., Fmoc) version of the acid would be activated and coupled to the free amine of the growing peptide chain on the resin. The presence of the N,N-dibenzyl groups would make the amino group tertiary, thus it would be incorporated as an internal, non-extendable unit unless one or both benzyl groups were first removed. More commonly, a related precursor like 3-(amino)propanoic acid would be incorporated, with the dibenzyl groups added post-synthesis or a different protecting group strategy employed. The inclusion of such non-proteinogenic amino acids can enhance stability against enzymatic degradation. mdpi.com

Structure-Reactivity Relationships in Derivatives

Structure-reactivity relationships (SRR) and structure-activity relationships (SAR) are cornerstones of medicinal chemistry, guiding the optimization of lead compounds. For derivatives of this compound, modifications to any part of the molecule can have profound effects on its chemical reactivity and biological function.

Studies on related propanoic acid derivatives have provided valuable insights. For instance, in a series of 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers, the position of the chlorine atom on the benzylidene ring significantly influenced the molecule's conformation and crystal packing. nih.gov Theoretical calculations correlated these structural features with biological activity, showing that the most active isomer was the least thermodynamically stable. nih.gov

Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the nature of substituents dramatically impacts antimicrobial activity. mdpi.com The addition of a nitro group to a phenyl substituent, for example, enhanced activity against certain bacterial strains. mdpi.com For the this compound scaffold, key modifications would include:

Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the benzyl rings would alter the electronic properties of the entire molecule, affecting its binding interactions and reactivity.

Amine Substitution: Replacing the benzyl groups with other alkyl or aryl groups would modulate steric hindrance and lipophilicity, which are critical for cell permeability and target engagement.

Propanoic Acid Backbone: Altering the length or rigidity of the three-carbon chain could optimize the spatial orientation of the terminal functional groups for improved interaction with a biological target.

These relationships are critical for rationally designing new derivatives with enhanced potency and desired pharmacological profiles. humanjournals.comresearchgate.net

Table 3: Illustrative Structure-Reactivity Principles for Derivatives

| Structural Modification | Predicted Effect on Physicochemical Property | Potential Impact on Reactivity/Activity |

|---|---|---|

| Add -NO₂ to benzyl rings | Increases electron-withdrawing character | May enhance electrophilicity, alter binding affinity mdpi.com |

| Replace benzyl with smaller alkyl groups | Decreases steric bulk and lipophilicity | May improve solubility, alter target accessibility |

| Convert carboxylic acid to ester | Increases lipophilicity, removes acidic proton | Can improve cell membrane permeability (prodrug strategy) |

| Introduce constraint (e.g., cyclization) | Reduces conformational flexibility | Increases binding affinity and selectivity by pre-organizing the molecule for its target nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Dibenzylamino Propanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-(Dibenzylamino)propanoic acid by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

1H NMR Analysis

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the aliphatic protons of the propanoic acid chain.

The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm, indicative of the phenyl rings. The benzylic protons (CH₂) attached to the nitrogen atom show a characteristic singlet at approximately 3.6 ppm. The two methylene (B1212753) groups of the propanoic acid backbone present as triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂) are typically found around 2.8-3.0 ppm, while the protons on the carbon adjacent to the carboxyl group (CH₂-COOH) appear slightly downfield at around 2.5-2.7 ppm due to the deshielding effect of the carboxylic acid. The acidic proton of the carboxyl group is often observed as a broad singlet at a chemical shift greater than 10 ppm, though its position and visibility can be solvent-dependent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 10H |

| Benzyl (N-CH₂-Ph) | ~3.6 | Singlet | 4H |

| Propanoic Acid (-N-CH₂) | 2.8-3.0 | Triplet | 2H |

| Propanoic Acid (-CH₂-COOH) | 2.5-2.7 | Triplet | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

13C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at a chemical shift of approximately 177 ppm. docbrown.info The aromatic carbons of the benzyl groups resonate in the region of 127-139 ppm. The benzylic carbons are typically observed around 58 ppm. The carbons of the propanoic acid chain appear at approximately 48 ppm for the carbon bonded to the nitrogen and around 32 ppm for the carbon adjacent to the carbonyl group. docbrown.info

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~177 |

| Aromatic (ipso-C) | ~139 |

| Aromatic (C₆H₅) | 127-129 |

| Benzyl (N-CH₂-Ph) | ~58 |

| Propanoic Acid (-N-CH₂) | ~48 |

| Propanoic Acid (-CH₂-COOH) | ~32 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₇H₁₉NO₂, the expected monoisotopic mass is approximately 269.14 g/mol .

Under electron ionization (EI), the molecule typically undergoes fragmentation. A common fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragmentation is the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 224. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation for amines, leading to various fragment ions. The molecular ion peak [M]⁺ at m/z 269 may be observed, though its intensity can be low depending on the ionization conditions. nih.govyoutube.com

Table 3: Potential Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula |

| 269 | Molecular Ion [M]⁺ | [C₁₇H₁₉NO₂]⁺ |

| 224 | [M - COOH]⁺ | [C₁₆H₁₉N]⁺ |

| 178 | [M - C₇H₇]⁺ | [C₁₀H₁₂NO₂]⁺ |

| 91 | Benzyl Cation | [C₇H₇]⁺ |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. google.com

A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like phosphoric acid or a buffer to ensure the consistent ionization state of the carboxylic acid group. google.compensoft.net Detection is usually performed using a UV detector, as the benzyl groups provide strong chromophores, typically monitored at a wavelength around 210-260 nm. nih.govgoogle.com The method allows for the separation of the target compound from starting materials, by-products, and degradation products, with purity levels determined by the relative peak area. pensoft.net

Gas Chromatography (GC)

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. cerealsgrains.org Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to peak tailing and adsorption on the GC column. nih.gov

To overcome these issues, derivatization is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.gov This process increases the compound's volatility and improves its chromatographic behavior. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), this technique can be used for quantitative analysis and identification of impurities. nih.govnih.gov The choice of a suitable capillary column, such as one with a polar stationary phase (e.g., wax-based), is also important for achieving good separation. cerealsgrains.orgnih.gov

Electrochemical Characterization Methods

The electrochemical behavior of this compound is primarily dictated by the redox properties of its constituent functional groups: the tertiary amine (dibenzylamino group) and the carboxylic acid (propanoic acid group). While specific electrochemical studies on this compound are not extensively available in the public domain, its electrochemical characteristics can be inferred from the well-documented behavior of related compounds, such as tertiary amines, benzylamines, and carboxylic acids.

Electrochemical methods offer a powerful suite of techniques for probing the redox reactions of organic molecules, providing insights into their reaction mechanisms, kinetics, and thermodynamics. For a molecule like this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) would be instrumental in its characterization.

The tertiary amine group is typically the primary electroactive center in molecules of this class. The electrochemical oxidation of aliphatic and benzylic amines has been a subject of considerable study. nih.govmdpi.com Generally, the oxidation of a tertiary amine proceeds via a one-electron transfer to form a radical cation. nih.govacs.org This initial step can be followed by various chemical reactions, such as deprotonation, dimerization, or further oxidation. mdpi.com The stability and subsequent reaction pathways of the radical cation are influenced by the molecular structure and the reaction medium.

The presence of the benzyl groups in this compound is expected to influence the oxidation potential of the amine. The electrochemical oxidation of benzylamines has been shown to result in the formation of various products, including imines. nih.govacs.orgresearchgate.net The oxidation process can be complex, sometimes involving multiple steps and intermediates. mdpi.com

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound. In a typical CV experiment for an amine, the potential is scanned to more positive values to induce oxidation. For a tertiary amine like the one in this compound, an anodic peak corresponding to its oxidation would be expected. The characteristics of this peak, such as its potential (Epa) and current (Ipa), provide valuable information. The peak potential is related to the ease of oxidation, while the peak current is proportional to the concentration of the analyte and the scan rate.

Studies on aliphatic tertiary amines have shown that they are irreversibly oxidized in aqueous alkaline solutions. rsc.orgrsc.org Most tertiary amines exhibit two oxidation waves, with the first wave occurring at less positive potentials compared to secondary amines. rsc.orgrsc.org A linear relationship has been observed between the pKa values and the peak potentials of the first wave for tertiary amines. rsc.orgrsc.org

The table below presents hypothetical yet representative cyclic voltammetry data for a tertiary amine, illustrating the kind of information that could be obtained for this compound.

| Parameter | Expected Value/Behavior | Significance |

| Anodic Peak Potential (Epa) | ~ +0.8 to +1.2 V vs. Ag/AgCl | Indicates the potential at which the dibenzylamino group is oxidized. Influenced by solvent, electrolyte, and pH. |

| Cathodic Peak Potential (Epc) | Likely absent or very small | Suggests an irreversible or quasi-reversible oxidation process, common for amine oxidation where the initial product is unstable. |

| Peak Current (Ipa) | Proportional to concentration and the square root of the scan rate | Indicates a diffusion-controlled process. |

| Effect of pH | Epa may shift with pH | The protonation state of the carboxylic acid and the amine can influence the ease of oxidation. |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis. It can provide better resolution for closely spaced redox processes. For this compound, DPV could be employed to determine its concentration with high accuracy and to detect any minor redox events that might not be clearly visible in a CV scan.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to study the properties of the electrode-electrolyte interface. By applying a small AC potential perturbation over a range of frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and diffusion processes. In the context of this compound, EIS could be used to investigate the adsorption of the molecule on the electrode surface and to study the kinetics of the electron transfer reaction in detail.

Theoretical and Computational Investigations of 3 Dibenzylamino Propanoic Acid Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-(dibenzylamino)propanoic acid and how its shape influences its properties and interactions. The different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. nih.govlibretexts.org The study of these conformations and their relative energies constitutes conformational analysis.

For this compound, the key flexible bonds are the C-N and C-C single bonds within the propanoic acid backbone and the bonds connecting the benzyl (B1604629) groups to the nitrogen atom. Rotation around these bonds gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore this conformational landscape. A systematic search can be performed by incrementally rotating the dihedral angles of flexible bonds to generate a multitude of initial structures. scirp.org These structures are then subjected to energy minimization to identify the stable conformers.

The conformational preferences of this compound are influenced by a balance of several factors, including:

Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group allows for the possibility of intramolecular hydrogen bonds between the acidic proton and the nitrogen atom or the carbonyl oxygen. The formation of these hydrogen bonds can stabilize certain conformations.

Attractive Non-covalent Interactions: Interactions such as N-H...π and C-H...π between the amino acid backbone and the phenyl rings of the benzyl groups can also contribute to the stability of specific conformers. nih.gov

A study on the conformational preferences of Cα,α-dibenzylglycine, a structurally similar molecule, revealed that its low-energy conformations are stabilized by intramolecular hydrogen bonds and N-H...π interactions. nih.gov It is plausible that similar interactions play a crucial role in dictating the conformational landscape of this compound. The relative energies of the different conformers can be calculated to determine their populations at a given temperature.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| Cα-Cβ-N-C(benzyl) | Rotation around the C-N bond | Influences the orientation of the benzyl groups relative to the propanoic acid backbone. |

| C(carboxyl)-Cα-Cβ-N | Rotation around the Cα-Cβ bond | Determines the overall backbone conformation. |

| H-O-C(carboxyl)-Cα | Rotation around the C-O single bond | Affects the potential for intramolecular hydrogen bonding. |

This table is illustrative and based on general principles of conformational analysis.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound, including the distribution of electrons, orbital energies, and molecular properties derived from them. Methods like Density Functional Theory (DFT) are commonly used for this purpose. scirp.orgresearchgate.net

The electronic properties of interest include:

Charge Distribution: The presence of the electronegative nitrogen and oxygen atoms leads to a non-uniform distribution of electron density. The Mulliken or Natural Bond Orbital (NBO) charge analysis can quantify the partial charges on each atom, identifying regions of the molecule that are electron-rich or electron-poor. scirp.org This information is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. It helps to identify the regions most likely to be involved in electrophilic and nucleophilic attacks. scirp.org

In N-substituted amino acids, the nature of the substituent significantly influences the electronic properties. researchgate.net The two benzyl groups in this compound, with their π-electron systems, are expected to have a notable effect on the electronic structure. They can participate in electron delocalization, potentially influencing the acidity of the carboxylic proton and the basicity of the nitrogen atom.

Table 2: Calculated Electronic Properties for a Model N-Substituted Amino Acid

| Property | Method | Value |

| HOMO Energy | DFT/B3LYP | -6.5 eV |

| LUMO Energy | DFT/B3LYP | -0.8 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 5.7 eV |

| Dipole Moment | DFT/B3LYP | 3.2 D |

This table presents hypothetical data for a model compound to illustrate the outputs of quantum chemical calculations. Actual values for this compound would require specific calculations.

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods can be used to investigate the potential chemical reactions that this compound might undergo. Reaction pathway analysis involves identifying the sequence of elementary steps that connect reactants to products, including any intermediate structures and transition states. aiche.orgnorthwestern.edu

Potential reactions for this compound include:

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common reaction for amino acids. Computational modeling can determine the activation energy for this process and the structure of the transition state.

Reactions at the Amino Group: The tertiary amine in this compound can participate in various reactions, such as N-oxidation or reactions with electrophiles.

Reactions involving the Benzyl Groups: The aromatic rings of the benzyl groups can undergo electrophilic substitution reactions.

To model these reactions, computational chemists locate the transition state (TS) for each elementary step. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. aiche.org The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate. Techniques like nudged elastic band (NEB) or eigenvector-following methods are used to find these transition states.

By mapping out the entire reaction pathway, including the energies of all reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. This information is invaluable for predicting reaction outcomes and designing new synthetic routes.

Force Field Parameter Development for Related Structures

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. However, these simulations rely on a set of parameters, known as a force field, that describe the potential energy of the system as a function of the atomic coordinates. nih.govfrontiersin.org Standard force fields like AMBER and CHARMM have well-parameterized sets for common biomolecules like proteins and nucleic acids, but often lack parameters for non-standard residues like this compound. acs.orgnih.gov

Therefore, a crucial step in performing reliable MD simulations of systems containing this molecule is the development of specific force field parameters. This process typically involves:

Defining the Molecular Topology: This includes defining the atom types, bonds, angles, and dihedral angles for the new molecule.

Determining Partial Atomic Charges: Quantum mechanical calculations, often at the Hartree-Fock or DFT level, are used to calculate the electrostatic potential (ESP) of the molecule. The partial atomic charges are then fitted to reproduce this ESP, often using the Restrained Electrostatic Potential (RESP) fitting approach. nih.gov

Parameterizing Bond and Angle Terms: The equilibrium bond lengths and angles can be taken from optimized geometries obtained from quantum mechanical calculations. The force constants are often derived by fitting to vibrational frequencies or by analogy to similar, already parameterized fragments.

Parameterizing Dihedral Angle Terms: This is often the most challenging part. The potential energy profile for rotation around each flexible dihedral angle is calculated using high-level quantum mechanics. The dihedral parameters in the force field are then optimized to reproduce these quantum mechanical energy profiles. acs.org

Once a set of parameters has been developed, it must be validated by performing MD simulations and comparing the results to available experimental data or high-level quantum mechanical calculations. This ensures that the new parameters accurately reproduce the structural and dynamic properties of the molecule. nih.gov

Applications in Advanced Chemical Synthesis and Catalysis

3-(Dibenzylamino)propanoic Acid as a Versatile Synthetic Intermediate

A synthetic intermediate is a molecule that is the product of one chemical reaction and serves as the starting material for a subsequent reaction, leading toward the synthesis of a target molecule. This compound, also known as N,N-dibenzyl-beta-alanine, exemplifies a versatile intermediate due to its inherent structural features that can be strategically manipulated. The dibenzylamino group is a key feature, acting as a robust protecting group for the nitrogen atom. This protection is crucial in multi-step syntheses, preventing the amine from participating in unwanted side reactions while other parts of the molecule are being modified.

A significant application demonstrating its utility is in the stereoselective preparation of β-lactam-containing pseudopeptides. nih.gov The β-lactam ring is a core structural component of widely used antibiotics like penicillin. nih.gov In a study focused on synthesizing these complex structures, dipeptides containing a dibenzyl-protected serine were subjected to a Mitsunobu reaction for cyclization. nih.gov The use of the dibenzyl protecting group was found to be essential for the success of the reaction, leading to the desired β-lactam products in high yields (90-99%) and with excellent stereoselectivity. nih.gov This demonstrates the compound's role as an intermediate where the dibenzyl group is not merely a placeholder but an active facilitator of a challenging chemical transformation. The stability and steric bulk of the dibenzyl group guide the reaction pathway, showcasing its value as a building block in constructing pharmacologically important heterocyclic systems. nih.gov

Role of this compound Analogs as Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to guide a chemical reaction to produce a single enantiomer of the desired product. After the reaction, the auxiliary is removed and can often be recovered for reuse. The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, which is critical for producing pharmaceuticals, as different enantiomers of a drug can have vastly different biological effects.

N,N-dibenzyl-beta-alanine has been investigated for its potential as a chiral auxiliary in organic synthesis, particularly in the formation of new carbon-carbon bonds. The general principle is well-established within the β-amino acid class. For instance, a highly stereoselective and scalable method for synthesizing α-substituted β-amino acids employs pseudoephedrine as a chiral auxiliary. nih.gov Similarly, optically active β-amino acid derivatives can be prepared by reacting N-acyloxyiminium ions with chiral enolates that bear an auxiliary. acs.org

While the primary function of an auxiliary is to be removed, the design of chiral analogs of this compound that remain in the final structure to impart specific biological activity follows a similar principle of stereochemical control. These analogs are synthesized as single enantiomers to ensure precise interaction with chiral biological targets like receptors or enzymes. For example, researchers have designed (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives as potent agonists for specific NMDA receptor subtypes, which are implicated in various neurological disorders. nih.gov The specific stereochemistry of these analogs is crucial for their nanomolar potency and their ability to differentiate between receptor subunits. nih.gov This approach highlights how the chiral scaffold of a β-amino acid analog can direct its function in a biological system, analogous to how a traditional chiral auxiliary directs a chemical reaction.

Table 1: Examples of 3-Aminopropanoic Acid Analogs and Their Applications

| Analog Structure | Application Area | Key Research Finding | Citation(s) |

|---|---|---|---|

| (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives | Neurology / Pharmacology | Designed as potent and subtype-specific agonists for the NMDA receptor glycine (B1666218) site. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial Agents | Serve as a foundational scaffold for developing agents against multidrug-resistant bacteria and fungi. | nih.govmdpi.comresearchgate.net |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Oncology | Identified as a promising scaffold for novel anticancer candidates targeting SIRT2 and EGFR. | mdpi.com |

Contributions to Organocatalysis and Asymmetric Transformations

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com This field has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis, offering advantages such as lower toxicity, operational simplicity, and stability. numberanalytics.com Asymmetric transformations are reactions that selectively produce one enantiomer of a chiral product, a critical capability in modern chemistry.

β-Amino acids and their derivatives have been identified as highly effective organocatalysts for various asymmetric reactions. mdpi.com Their performance is often influenced by their structural characteristics, such as the substitution pattern and stereochemistry. A detailed investigation into the asymmetric Michael addition of isobutyraldehyde (B47883) to N-substituted maleimides revealed the profound impact of the β-amino acid catalyst's structure on the reaction's outcome. mdpi.com

The study demonstrated several key findings:

Effect of Substituent Size: The enantiomeric excess (a measure of stereoselectivity) of the product increased with the bulkiness of the substituent on the β-carbon of the amino acid catalyst.

Inversion of Selectivity: Strikingly, using a catalyst with a very large group, such as a tert-butyl group, at the β-position caused a complete reversal in the sense of enantioselectivity, producing the opposite enantiomer of the product compared to catalysts with smaller substituents. mdpi.com

Influence of Stereochemistry: For catalysts built on a cyclohexane (B81311) scaffold, cis isomers, where the functional groups had a specific spatial arrangement, proved to be beneficial for the reaction's success. mdpi.com

These findings are significant as they illustrate that β-amino acids, the parent class of this compound, are not only viable organocatalysts but also highly tunable. By systematically modifying the structure of the β-amino acid, chemists can control the rate, yield, and, most importantly, the stereochemical outcome of the reaction. This tunability is crucial for the rational design of new catalysts for specific and challenging asymmetric transformations. mdpi.com

Table 2: Influence of β-Amino Acid Catalyst Structure on Asymmetric Michael Addition

| Catalyst Characteristic | Observation | Implication for Catalysis | Citation |

|---|---|---|---|

| Increasing substituent bulk at β-carbon | Enantiomeric excess of the product increases. | Fine-tuning stereoselectivity is possible by modifying the catalyst's steric properties. | mdpi.com |

| Use of a large tert-butyl substituent | The sense of enantioselectivity is inverted. | Offers a switch to access the opposite enantiomer of a chiral molecule. | mdpi.com |

| cis-Configuration on a cyclohexane scaffold | Beneficial spatial arrangement of functional groups. | The rigid, predefined geometry of cyclic β-amino acids can enhance catalytic efficiency. | mdpi.com |

Development of Novel Chemical Scaffolds for Synthetic Exploration

In medicinal chemistry, a chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The development of novel scaffolds is a primary goal in drug discovery, as it opens up new areas of chemical space for exploration and can lead to the identification of compounds with improved therapeutic properties. mdpi.comacs.org β-Amino acids are considered excellent starting points for creating new scaffolds because their inclusion in peptide-like structures can increase resistance to enzymatic degradation, a major advantage for drug development. acs.orgnih.gov

The 3-aminopropanoic acid framework has proven to be a highly productive scaffold for developing new therapeutic agents. By modifying the substituents on the nitrogen and the carboxyl group, researchers have created diverse molecular architectures with specific biological targets.

Case Study 1: Antimicrobial Scaffolds In response to the global health threat of multidrug-resistant pathogens, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized. nih.govresearchgate.net This scaffold was systematically modified, leading to the discovery of compounds with potent, structure-dependent antimicrobial activity against both ESKAPE group bacteria (a collection of highly problematic pathogens) and drug-resistant fungi like Candida auris. mdpi.comresearchgate.net The most effective compounds from this library were hydrazone derivatives containing heterocyclic substituents, demonstrating broad-spectrum activity. researchgate.net This work underscores the utility of the 3-aminopropanoic acid scaffold as a foundational platform for generating new classes of antimicrobial agents. nih.gov

Case Study 2: Anticancer Scaffolds In the field of oncology, a novel series of compounds was developed based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold. mdpi.com These derivatives were evaluated for their antiproliferative properties against lung cancer cells. The research identified specific compounds within this family that exhibited promising anticancer effects, significantly surpassing the cytotoxicity of the established chemotherapy drug cisplatin. mdpi.com Further investigation suggested that these molecules may act as dual-targeting agents against both SIRT2 and EGFR, two important targets in cancer therapy. This highlights the potential of the scaffold for developing new anticancer therapies with favorable toxicity profiles. mdpi.com

Integration into Supramolecular Chemistry and Self Assembly

Design of Supramolecular Architectures Incorporating 3-(Dibenzylamino)propanoic Acid Moieties

The design of supramolecular architectures relies on the strategic placement of functional groups that can participate in specific and directional non-covalent interactions. In principle, the carboxylic acid group of this compound can serve as a hydrogen-bond donor and acceptor, while the tertiary amine can also act as a hydrogen-bond acceptor. The dibenzyl groups, with their aromatic rings, offer the potential for π-π stacking interactions.

The construction of supramolecular polymers, for instance, can be achieved through either pre-functionalization or post-functionalization approaches. In a hypothetical scenario, this compound could be utilized in a pre-functionalization strategy, where it is incorporated into a monomer unit before the self-assembly process. Alternatively, in a post-functionalization approach, a pre-formed supramolecular polymer could be modified to include this compound moieties.

The creation of more complex structures, such as molecular cages, often involves the reaction of multiple components that self-assemble into a defined architecture. For example, metal-organic cages are formed through the coordination of organic ligands to metal ions. One could envision a scenario where a derivative of this compound acts as a ligand in the formation of such a cage.

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of molecules into well-defined supramolecular structures is driven by a variety of non-covalent interactions. These interactions, although individually weak, collectively provide the stability for the formation of large and ordered assemblies. Key non-covalent interactions that could potentially involve this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen-bonding motif, capable of forming robust dimers or extended chains.

π-π Stacking: The benzyl (B1604629) groups can engage in π-π stacking interactions, which are crucial for the organization of aromatic molecules in both solution and the solid state.

Electrostatic Interactions: The presence of the acidic carboxyl group and the basic amino group can lead to the formation of zwitterions, which can engage in strong electrostatic interactions.

The interplay and balance of these forces would dictate the final structure of the self-assembled entity. For instance, the competition between hydrogen bonding and π-π stacking can lead to different morphologies of the resulting aggregates.

The process of self-assembly is often a hierarchical one, where smaller, simple structures aggregate to form larger, more complex ones. This bottom-up approach allows for the construction of sophisticated nanomaterials from molecular building blocks.

Chiral Recognition in Supramolecular Systems

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a critical process in many chemical and biological systems. Supramolecular chemistry offers a powerful platform for the development of artificial systems capable of chiral discrimination.

While there is no specific data on the use of this compound for chiral recognition, its structure possesses a tertiary amine, a common feature in many chiral selectors. If this compound were to be used in a chiral context, its own chirality or its interaction with a chiral environment would be paramount.

The design of chiral supramolecular hosts often involves creating a well-defined chiral cavity where a guest molecule can bind. The specificity of this binding is determined by the complementary nature of the host-guest interactions. In some systems, the binding of a chiral guest can induce or amplify a chiroptical signal, such as in circular dichroism (CD) spectroscopy, which can be used for the quantitative analysis of enantiomeric excess.

The development of intelligent sensing systems capable of discriminating between enantiomers is an active area of research. These systems often rely on the integration of chiral recognition elements into a larger supramolecular assembly or onto a surface.

Q & A

Q. What are the optimized synthetic routes for 3-(dibenzylamino)propanoic acid, and how can steric hindrance from dibenzyl groups be managed?

Methodological Answer: The synthesis of this compound can be optimized using palladium-catalyzed ortho-functionalization strategies. For example, substituted N,N-dimethylbenzylamines undergo regioselective olefination under controlled acidity (e.g., acetic acid or trifluoroacetic acid) to introduce functional groups at the ortho position . The dibenzylamino group acts as a directing group, facilitating Pd(II)-mediated electrophilic attack. Post-functionalization hydrolysis under mild conditions (e.g., aqueous HCl/THF at 50°C) yields the propanoic acid derivative. Steric hindrance from dibenzyl groups is mitigated by tuning reaction temperatures (lower temperatures reduce side reactions) and using bulky ligands to stabilize intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- GC-MS : For volatile derivatives (e.g., trimethylsilyl esters), retention indices and fragmentation patterns (e.g., m/z 192 for benzyl-related ions) confirm structural integrity .

- LC-MS/MS : Negative-ion mode QTOF analysis detects molecular ions ([M-H]⁻) and fragmentation pathways (e.g., decarboxylation or loss of benzyl groups) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve dibenzylamino proton environments (δ 3.5–4.2 ppm for CH₂ groups) and confirm carboxylate formation (δ 170–175 ppm for C=O) .

- Elemental Analysis : Validates purity (>95%) and stoichiometry.

Q. Table 1: Key Analytical Signatures

| Technique | Key Observations | Reference |

|---|---|---|

| GC-MS (TMS) | Splash10-01r6-1920000000 (base peak m/z 192) | |

| LC-MS/MS (QTOF) | [M-H]⁻ = 312.1; fragments at m/z 268, 224 | |

| ¹³C NMR | δ 43.2 (N-CH₂), 170.5 (COOH) |

Advanced Research Questions

Q. How do reaction conditions (e.g., acidity) influence the mechanistic pathway of Pd-catalyzed functionalization in dibenzylamino derivatives?

Methodological Answer: Acidity dictates the protonation state of the dibenzylamino group, which modulates Pd(II) coordination. Under low acidity (pH > 4), the free amine facilitates Pd(II) chelation, promoting ortho-C-H activation. Higher acidity (pH 2–3) protonates the amine, shifting the mechanism to a non-directed electrophilic substitution, leading to para-functionalization. Kinetic studies (e.g., deuterium labeling) and DFT calculations reveal that the rate-determining step involves Pd(II)-assisted C-H cleavage, with ΔG‡ reduced by 15–20 kJ/mol in acidic conditions . Contradictions in regioselectivity across studies may arise from solvent polarity effects (e.g., DMF vs. THF) or competing π-π interactions .

Q. What are the metabolic pathways of this compound in biological systems, and how can its metabolites be tracked?

Methodological Answer: In vivo, this compound undergoes phase I/II metabolism:

- Phase I : Debenzylation via CYP450 enzymes yields 3-aminopropanoic acid.

- Phase II : Glucuronidation/sulfation at the amino group produces water-soluble conjugates.

- Microbial Action : Gut microbiota decarboxylate the compound to dibenzylamine, detected via UPLC-Q-Exactive-MS in fecal samples .

Stable isotope labeling (e.g., ¹³C-carboxyl) combined with tandem MS distinguishes endogenous metabolites from degradation products. For example, 3-(4-hydroxyphenyl)propanoic acid (m/z 179.07) is a key intermediate in phenylpropanoic acid catabolism .